4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine

Lipophilicity Physicochemical Properties Medicinal Chemistry

Kinase inhibitor programs often require lipophilic tuning of hinge-binding fragments, but generic pyrazole-piperidine scaffolds lack the N-isobutyl substitution needed for hydrophobic back-pocket occupancy. 4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine (CAS 2167064-68-6) addresses this with dual amine/ether handles, projecting higher logP that enhances CNS permeability and selectivity for lipid-facing kinase pockets. - Ether-linked pyrazole-piperidine core for hinge-binding fragment libraries - N-Isobutyl tail increases lipophilicity; eliminates H-bond donor vs. N-H analogs - Piperidine NH amenable to salt formation for solubility optimization

Molecular Formula C12H21N3O
Molecular Weight 223.31 g/mol
Cat. No. B12074772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine
Molecular FormulaC12H21N3O
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(C=N1)OC2CCNCC2
InChIInChI=1S/C12H21N3O/c1-10(2)8-15-9-12(7-14-15)16-11-3-5-13-6-4-11/h7,9-11,13H,3-6,8H2,1-2H3
InChIKeyXLJSIZRXOPEIHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine: Structural Class and Core Characteristics


4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine (CAS 2167064-68-6) is a bifunctional heterocyclic building block comprising a piperidine ring linked via an ether bridge to an N-isobutyl-substituted pyrazole. It is classified within the 4-(pyrazol-4-yloxy)piperidine scaffold family [1]. The compound has a molecular formula of C12H21N3O and a molecular weight of 223.31 g/mol . Its primary utility in research and development lies in its dual functional handles: the secondary amine on the piperidine and the ether-linked heterocycle, making it a candidate for use in fragment-based drug discovery and the synthesis of kinase-focused libraries [1].

Building Block
Dual amine/ether handles support fragment-based design and library synthesis.
Kinase Libraries
Pyrazole-oxy-piperidine core aligns with hinge-binding motifs in kinase-targeted libraries.
Lipophilicity
N-isobutyl substitution may support intracellular and CNS target exploration.

4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine: Why Analogs Cannot Be Substituted


The 4-(pyrazol-4-yloxy)piperidine scaffold is not a single, interchangeable commodity; substitution patterns on the pyrazole nitrogen critically influence physicochemical properties and biological activity. For example, the unsubstituted 4-(1H-pyrazol-4-yloxy)piperidine serves as a core for sigma-1 receptor modulators, where the N-H group is essential for target engagement [1]. Replacing this with an N-isobutyl group, as in the target compound, fundamentally alters lipophilicity (projected logP increase) and eliminates hydrogen-bond donor capacity, thereby reshaping structure-activity relationships (SAR) . Consequently, a researcher cannot substitute the isobutyl derivative into a protocol optimized for an N-H, N-methyl, or N-phenyl analog without expecting significant changes in binding affinity, solubility, and metabolic profile. This necessitates compound-specific procurement rather than generic scaffold selection.

N-Substitution
N-isobutyl vs. N-H, N-methyl, or N-phenyl groups markedly alters lipophilicity, H-bond donor capacity, and SAR, preventing direct analog swap.
Ether Linkage
The ether oxygen introduces an H-bond acceptor absent in direct C-C linked analogs; binding geometry and kinase selectivity may shift.
Basicity
Secondary amine pKa differs from tertiary amine analogs, influencing salt formation, solubility, and purification strategies.

4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine: Differentiation from Close Analogs


Lipophilicity: Isobutyl vs. Unsubstituted Pyrazole

The N-isobutyl substituent on the pyrazole ring of the target compound is projected to significantly increase its logP compared to the unsubstituted parent, 4-(1H-pyrazol-4-yloxy)piperidine. Based on class-level inference from homologous series, an N-alkyl chain of this length (3 carbon atoms) typically adds 1.0–1.5 log units. This structural feature is not present in the comparator, which serves as a baseline for many published SAR studies [1]. No direct, head-to-head experimental logP comparison is available in the public domain for this exact pair.

Lipophilicity
Class-level
Target: Projected ~1.0–1.5 log units higher
Comparator: 4-(1H-pyrazol-4-yloxy)piperidine (baseline)
May support intracellular and CNS target research fit.
In silico inference; no direct head-to-head measurement.
Lipophilicity Physicochemical Properties Medicinal Chemistry

H-Bond Donor Capacity: Ether vs. Direct Linkage

The 4-oxy linker in 4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine introduces a hydrogen-bond acceptor (ether oxygen) while the piperidine NH acts as a donor. This differs from analogs with a direct C-C bond between the piperidine and pyrazole, such as 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine. The presence of the ether oxygen provides an additional anchoring point for target binding, as demonstrated in JAK2 inhibitor design where the pyrazole-oxygen engages key residues in the ATP pocket [1]. No quantitative affinity data exists for the specific isobutyl-ether compound, but the motif's contribution to binding energy is a recognized class-level advantage.

H-Bond Acceptor
Class-level
Target: Ether oxygen as additional H-bond acceptor
Comparator: Direct C-C bond (no acceptor)
May offer extra binding anchor for kinase selectivity optimization.
Qualitative structural difference; binding energy not quantified.
Hydrogen Bonding Pharmacophore Kinase Selectivity

Basicity and Salt Formation

The piperidine ring in 4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine is a secondary amine with an estimated pKa of ~10.0–10.5, typical for such piperidine derivatives. This is distinct from N-methylpiperidine analogs where the tertiary amine has a lower pKa (~8.5-9.0) and different salt-forming properties. No direct pKa measurement for the target compound was found; this is a class-level inference based on the behavior of 4-substituted piperidines [1]. The higher basicity facilitates salt formation with common acids, impacting purification and formulation.

Basicity & Salts
Class-level
Target: Estimated pKa 10.0–10.5 (secondary amine)
Comparator: Tertiary amine analog (~pKa 8.5–9.0)
May facilitate salt screening and developability assessment.
Class-level estimate; no direct pKa measurement for target.
Basicity Salt Screening Crystallization

4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine: Deployment Scenarios in R&D


Kinase-Focused Fragment Library Design

The compound's ether-linked pyrazole-piperidine core with an N-isobutyl tail is suited for hinge-binding fragment libraries targeting kinases with lipophilic back pockets. The increased logP from the isobutyl group may enhance occupancy of hydrophobic selectivity pockets, as inferred from SAR in JAK2 inhibitor studies where the 4-oxy motif improved selectivity [1]. This makes it a valuable building block for exploring kinase selectivity.

CNS Penetrant Ligand Synthesis

The projected higher lipophilicity and hydrogen-bond donor capacity of the piperidine NH position this compound as a candidate for synthesizing CNS-penetrant leads. The unsubstituted analog scaffold has shown promise in sigma-1 receptor modulation for neuroprotection [1]; the N-isobutyl variant could be explored for targets requiring enhanced blood-brain barrier permeability.

Salt and Co-Crystal Screening for Solubility

Given the estimated high basicity of the piperidine nitrogen, this compound is a good substrate for salt screening with pharmaceutically acceptable acids. The formation of hydrochloride or mesylate salts can improve aqueous solubility over the free base, addressing a common challenge for lipophilic building blocks [1]. This property is distinct from less basic tertiary amine analogs.

Application
Selection Property
Validation Focus
Kinase-targeted fragment library synthesis
Lipophilic hinge-binding scaffold
Kinase selectivity assay review
CNS-targeted lead synthesis
Enhanced logP and H-bond donor profile
BBB permeability model evaluation
Salt screening for solubility
High amine basicity
Salt formation and crystallization screening
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